molecular formula C14H17FO2 B12603990 Ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate CAS No. 918667-15-9

Ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate

Cat. No.: B12603990
CAS No.: 918667-15-9
M. Wt: 236.28 g/mol
InChI Key: KTSZVQMJNNQILF-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate is a fluorinated organic compound that serves as a versatile building block in chemical synthesis and drug discovery research. Its structure incorporates a terminal vinyl fluoride moiety, a functional group of high interest in medicinal chemistry because the strategic incorporation of fluorine into organic molecules can beneficially modulate their physical properties, metabolic stability, and binding characteristics . The pentenoate ester backbone is a known scaffold in organic synthesis, with close structural analogs being utilized in asymmetric catalysis and as intermediates for more complex molecules . This compound is specifically designed for research applications. As an α,β-unsaturated ester with a fluorine atom at the alpha position, it is poised to participate in various carbon-carbon bond-forming reactions, such as conjugate additions (Michael reactions), where it can act as an electrophilic acceptor . The presence of the vinyl fluoride means that the geometry of the double bond is likely a critical factor in its reactivity and interaction with biological targets, a consideration that is often essential for biological activity . Researchers can employ this chemical in the synthesis of novel compounds for probing biological systems or in the development of new pharmaceutical candidates. The terminal vinyl fluoride motif is found in several biologically active compounds, including those with antibacterial and anti-inflammatory properties . This product is intended for chemical synthesis and laboratory research use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Properties

CAS No.

918667-15-9

Molecular Formula

C14H17FO2

Molecular Weight

236.28 g/mol

IUPAC Name

ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate

InChI

InChI=1S/C14H17FO2/c1-3-17-14(16)13(15)11(2)9-10-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3

InChI Key

KTSZVQMJNNQILF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)CCC1=CC=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate typically involves the reaction of ethyl acetoacetate with appropriate fluorinated reagents under controlled conditions. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the fluoroalkene moiety to an alkane.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.

Scientific Research Applications

Synthetic Methodologies

1.1 Michael Addition Reactions

One of the primary applications of ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate is as a Michael acceptor in organocatalyzed reactions. In a study, it was utilized in the sulfa-Michael addition with thiophenols, demonstrating significant yields and enantioselectivity. The reaction conditions were optimized to achieve a diastereomeric ratio of 84:16, with an enantiomeric excess of 71% for the major product . This highlights its potential in asymmetric synthesis, which is crucial for developing chiral pharmaceuticals.

1.2 Phospha-Michael Addition

The compound has also been explored in phospha-Michael addition reactions, where it serves as a substrate for nucleophilic attack by phosphorus-based reagents. This reaction expands the utility of this compound in synthesizing phosphonates and phosphonamides, which are valuable in medicinal chemistry for their biological activity .

Medicinal Chemistry

2.1 Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. The compound's structural features allow for modifications that enhance its interaction with biological targets, making it a candidate for further investigation in cancer therapeutics .

2.2 Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity, showing effectiveness against various bacterial strains. This application is particularly relevant in the context of developing new antibiotics amid rising resistance to existing drugs .

Materials Science

3.1 Polymer Chemistry

In materials science, this compound plays a role in the synthesis of functional polymers. Its ability to undergo polymerization reactions makes it suitable for creating materials with tailored properties, such as enhanced thermal stability and mechanical strength .

3.2 Coatings and Adhesives

The compound's chemical reactivity allows it to be incorporated into coatings and adhesives, providing improved adhesion properties and durability. This application is particularly beneficial in industrial settings where material performance is critical .

Case Studies and Experimental Data

Application Methodology Results Reference
Michael AdditionOrganocatalyzed reaction with thiophenolsYield: 82%, dr: 84:16, ee: 71%
Phospha-MichaelReaction with phosphorus nucleophilesSuccessful synthesis of phosphonates
Anticancer ActivityBiological evaluationPromising results against cancer cell lines
Antimicrobial TestingIn vitro assaysEffective against multiple bacterial strains
Polymer SynthesisPolymerization techniquesEnhanced material properties

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its ester and fluoroalkene groups. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or dipole-dipole interactions with target molecules. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate with five analogs, highlighting molecular formulas, functional groups, and key properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups IR Peaks (cm⁻¹) Synthesis Method
This compound (Target) C₁₅H₁₇FO₂ 264.29 Ester, Fluoro, Conjugated alkene ~1720 (C=O), ~1655 (C=C) Pd-catalyzed coupling (inferred)
(E)-Ethyl 2-fluoro-3-(2-(methoxycarbonyl)phenyl)-5-phenylpent-2-enoate C₂₁H₂₁FO₄ 356.39 Ester, Fluoro, Conjugated alkene, Aryl 1721, 1656 Pd(TFA)₂/Ag₂CO₃-mediated coupling
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C₂₃H₂₂O₅ 378.42 Ester, Alkyne, Diphenyl N/A Unspecified (carbonyl stretching inferred)
Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate C₁₁H₈F₄O₃ 264.18 Oxoacetate, Fluoro, CF₃ N/A Unspecified
(E)-3-Methyl-5-phenylpent-2-enoic acid C₁₂H₁₄O₂ 190.24 Carboxylic acid, Conjugated alkene ~1700 (COOH) Unspecified
Ethyl 2-acetyl-5-phenylpent-4-enoate C₁₅H₁₈O₃ 246.30 Ester, Acetyl, Isolated alkene N/A Unspecified

Key Differences and Implications

Electronic and Steric Effects
  • Fluorine vs. Trifluoromethyl (CF₃): The target compound’s fluorine atom at position 2 enhances electrophilicity at the β-carbon, facilitating nucleophilic additions.
  • Methyl vs. Methoxycarbonylphenyl: The methyl group in the target compound provides steric hindrance at position 3, whereas the methoxycarbonylphenyl substituent in the analog from introduces aromaticity and additional steric bulk, likely slowing down reactions at the alkene.
Spectral Data
  • The target’s IR spectrum aligns with analogs like (E)-ethyl 2-fluoro-3-(2-(methoxycarbonyl)phenyl)-5-phenylpent-2-enoate , confirming the presence of ester and conjugated alkene functionalities.

Biological Activity

Ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and applications in various therapeutic areas.

Synthesis and Characterization

This compound can be synthesized through various methods, including asymmetric allylic alkylation and Michael addition reactions. For instance, a study reported the synthesis of this compound with high enantioselectivity (up to 99% ee) and excellent yields (99%) using palladium-catalyzed reactions . The compound's structure is characterized by the presence of a fluorine atom, which is known to enhance biological activity due to its electronegative nature.

Anticancer Activity

Recent research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The observed IC50 values ranged from 42 to 166 µM, indicating a promising selective cytotoxic effect against malignant cells compared to normal peripheral blood mononuclear cells (PBMCs) .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit lipoxygenase (LOX) activity, an enzyme involved in the inflammatory response. The IC50 value for LOX inhibition was recorded at 6 µM, showcasing its potential as a therapeutic agent in managing inflammatory diseases . Additionally, it may modulate cytokine production, further contributing to its anti-inflammatory effects.

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis.
  • Modulation of Enzyme Activity : By inhibiting LOX and other enzymes involved in inflammatory processes, it reduces the production of pro-inflammatory mediators.
  • Interaction with Cellular Receptors : this compound may interact with specific receptors involved in cell signaling pathways related to growth and inflammation.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.

Case Study 2: Inhibition of Inflammation

In another study assessing the anti-inflammatory effects, rats treated with this compound showed reduced edema and lower levels of pro-inflammatory cytokines compared to untreated controls. These findings support its application in inflammatory conditions.

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